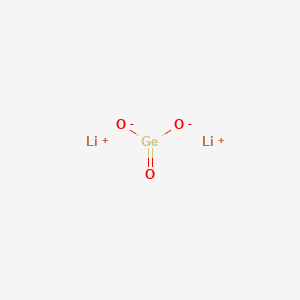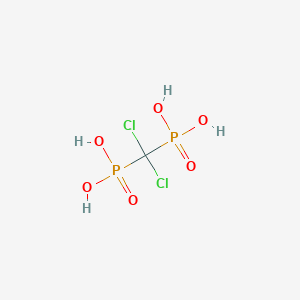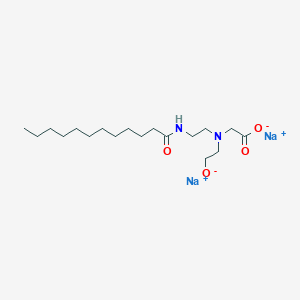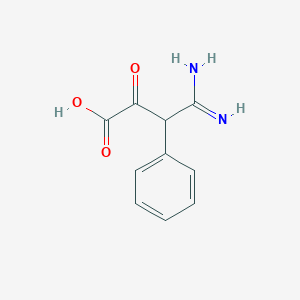
Amidinophenylpyruvic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidinophenylpyruvic acid (APPA) is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is an amidine derivative of phenylpyruvic acid, which is a natural amino acid found in the body. APPA has been shown to possess numerous biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The exact mechanism of action of Amidinophenylpyruvic acid is not fully understood, but it has been proposed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, as well as modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess numerous biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has also been shown to modulate the activity of various enzymes involved in glucose metabolism, making it a potential therapeutic agent for diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using Amidinophenylpyruvic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to fully elucidate its therapeutic potential.
Future Directions
There are numerous directions for future research on Amidinophenylpyruvic acid. One potential area of research is the development of novel synthetic methods to produce this compound and its derivatives with improved pharmacological properties. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for further development.
Synthesis Methods
Amidinophenylpyruvic acid can be synthesized through a multi-step process starting from phenylpyruvic acid. The first step involves the conversion of phenylpyruvic acid to its corresponding amide, followed by the reaction with nitrous acid to generate the nitroso derivative. The nitroso derivative is then reduced to the amidine derivative using a reducing agent such as sodium borohydride.
Scientific Research Applications
Amidinophenylpyruvic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
properties
CAS RN |
10290-63-8 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
4-amino-4-imino-2-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H10N2O3/c11-9(12)7(8(13)10(14)15)6-4-2-1-3-5-6/h1-5,7H,(H3,11,12)(H,14,15) |
InChI Key |
ZXBYWYQEQQBMBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C(=O)O)C(=N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(=O)O)C(=N)N |
synonyms |
4-amidinophenylpyroracemic acid 4-amidinophenylpyruvic acid 4-APPA amidinophenylpyruvic acid amidinophenylpyruvic acid, dihydrochloride amidinophenylpyruvic acid, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)
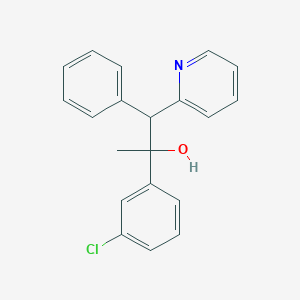
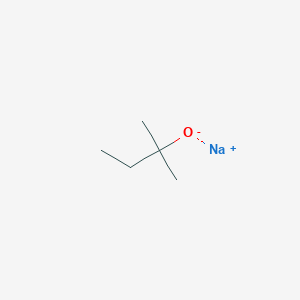


![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
